7,8-dihidroquinazolin-6(5H)-ona

Descripción general

Descripción

Molecular Structure Analysis

There are some related compounds such as “N-(8-OXO-7,8-DIHYDRO-3H-IMIDAZO[4,5-G]QUINAZOLIN-6-YL)-ISOBUTYRAMIDE” and “allyl (2- (methylamino)-8-oxo-7,8-dihydro-1H-imidazo [4,5-g]quinazolin-6-yl)carbamate” that have been studied. These compounds have been co-crystallized with tRNA guanine Transglycosylase (TGT), providing some insight into their molecular structure .Aplicaciones Científicas De Investigación

Farmacología antiinflamatoria

Una de las aplicaciones prometedoras de los derivados de la 7,8-dihidroquinazolin-6(5H)-ona es en el campo de la farmacología antiinflamatoria. Compuestos como los ácidos 3-R-2,8-dioxo-7,8-dihidro-2H-pirrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolina-5a(6H)carboxílicos, que están estructuralmente relacionados con la this compound, se han sintetizado y evaluado por sus propiedades antiinflamatorias . Estos compuestos han mostrado un potencial significativo como agentes antiinflamatorios, con estudios que indican una actividad comparable o superior a la de los fármacos de referencia como el Diclofenaco. La actividad antiinflamatoria se determinó por su capacidad para reducir el edema de la pata inducido por formalina y carragenina en ratas .

Mecanismo De Acción

Target of Action

The primary target of 7,8-dihydroquinazolin-6(5H)-one is the enzyme tRNA guanine Transglycosylase (TGT) . TGT is involved in the post-transcriptional modification of certain tRNAs and plays a crucial role in protein synthesis .

Mode of Action

7,8-dihydroquinazolin-6(5H)-one interacts with TGT, forming a co-crystallized complex

Biochemical Pathways

The interaction of 7,8-dihydroquinazolin-6(5H)-one with TGT affects the post-transcriptional modification of tRNAs

Result of Action

The molecular and cellular effects of 7,8-dihydroquinazolin-6(5H)-one’s action are largely dependent on its interaction with TGT and the subsequent impact on tRNA modification and protein synthesis . Detailed studies are needed to fully understand these effects.

Análisis Bioquímico

Biochemical Properties

7,8-Dihydroquinazolin-6(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tRNA guanine transglycosylase (TGT), an enzyme involved in the modification of tRNA molecules . The compound binds to the active site of TGT, inhibiting its activity and thereby affecting the tRNA modification process. This interaction highlights the potential of 7,8-dihydroquinazolin-6(5H)-one as a biochemical tool for studying tRNA-related processes.

Molecular Mechanism

At the molecular level, 7,8-dihydroquinazolin-6(5H)-one exerts its effects through specific binding interactions with biomolecules. The compound’s binding to TGT involves interactions with key amino acid residues in the enzyme’s active site, leading to enzyme inhibition . This inhibition results in a decrease in tRNA modification, which can have downstream effects on gene expression and protein synthesis. The molecular mechanism of 7,8-dihydroquinazolin-6(5H)-one underscores its potential as a modulator of biochemical pathways.

Metabolic Pathways

7,8-Dihydroquinazolin-6(5H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with TGT is a key aspect of its metabolic role, as it affects the modification of tRNA molecules . Additionally, 7,8-dihydroquinazolin-6(5H)-one may influence metabolic flux and metabolite levels, further highlighting its significance in biochemical processes.

Propiedades

IUPAC Name |

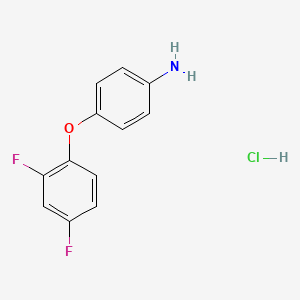

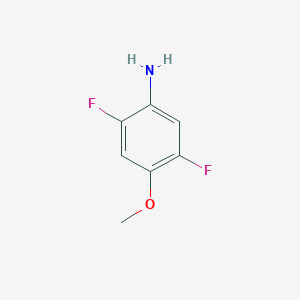

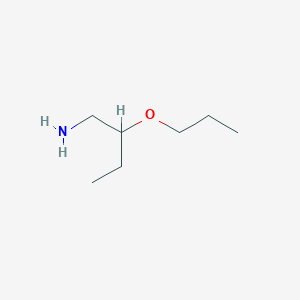

7,8-dihydro-5H-quinazolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYJHRSBGTWWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670363 | |

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944895-73-2 | |

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B1451492.png)

![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)

![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)